molecular formula C7H6Cl2N2O2 B8224376 Methyl 3-amino-4,6-dichloropicolinate

Methyl 3-amino-4,6-dichloropicolinate

Cat. No.: B8224376
M. Wt: 221.04 g/mol
InChI Key: HNLGJXYLCCHXJU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,6-dichloropicolinate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of picolinic acid, characterized by the presence of amino and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4,6-dichloropicolinate can be synthesized through a multi-step process. One common method involves the chlorination of methyl 3-aminopicolinate using N-chlorosuccinimide in dry dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured into water, followed by extraction with ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-dichloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, coupling reactions can produce various substituted aromatic compounds .

Scientific Research Applications

Methyl 3-amino-4,6-dichloropicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4,6-dichloropicolinate involves its interaction with specific molecular targets. The amino and dichloro groups on the pyridine ring can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-amino-4,6-dichloropicolinate can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of amino and dichloro substituents, which confer unique chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-4,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGJXYLCCHXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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